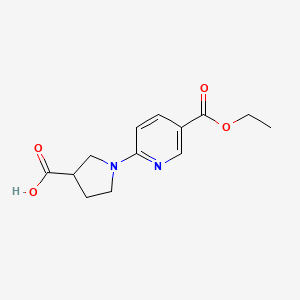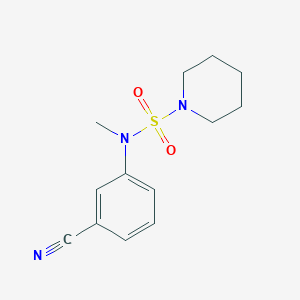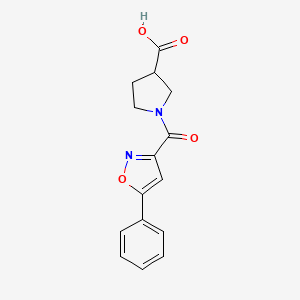
1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid, also known as ECPP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development. ECPP belongs to the class of pyrrolidine carboxylic acids and can be synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of pro-inflammatory cytokines and reducing oxidative stress in cells. 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the antioxidant response in cells.
Biochemical and Physiological Effects
1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of pro-inflammatory cytokines, reduce oxidative stress in cells, and protect neurons from damage caused by oxidative stress. 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid has also been found to activate the Nrf2 pathway, which is responsible for regulating the antioxidant response in cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It has been found to be stable in solution and can be easily synthesized in the laboratory. However, 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid has some limitations for lab experiments. Its synthesis is complex and requires expertise in organic chemistry. It is also expensive to produce, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid. Further research is needed to fully understand the mechanism of action of 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid and its potential applications in medicine and drug development. 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid could be further studied for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Additionally, 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid could be studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases.
Synthesemethoden
1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxytetrahydrofuran with ethyl chloroformate, followed by the reaction with 2-amino-5-ethylpyridine. The resulting product is then treated with sodium hydride and 1,3-dibromopropane to produce 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid. The synthesis of 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid has been found to have potential applications in medicine and drug development. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. 1-(5-Ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid has been found to inhibit the activity of pro-inflammatory cytokines and reduce oxidative stress in cells. It also has the potential to protect neurons from damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
1-(5-ethoxycarbonylpyridin-2-yl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-13(18)9-3-4-11(14-7-9)15-6-5-10(8-15)12(16)17/h3-4,7,10H,2,5-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZGYPAGGSUELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7568992.png)
![(2R)-1-[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569003.png)
![(2R)-1-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7569008.png)
![(E)-3-[4-(1,3-thiazole-4-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7569009.png)

![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7569016.png)
![1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569023.png)

![1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569037.png)
![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)
![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
